molecular formula C20H22N2O5S B3009014 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878425-91-3

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B3009014
CAS No.: 878425-91-3
M. Wt: 402.47
InChI Key: OKPCXBWCJNJATL-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS 878425-91-3) is a complex heterocyclic compound of significant interest in medicinal chemistry research. With a molecular formula of C20H22N2O5S and a molecular weight of 402.46 g/mol, this molecule features a tetrahydrothieno[3,4-d]imidazole core substituted with both 4-ethoxyphenyl and 2-methoxyphenyl groups, and is characterized by a sulfone (5,5-dioxide) moiety . The presence of this specific heterocyclic scaffold is highly relevant for investigative applications, particularly in the development of novel pharmacologically active agents. Heterocyclic compounds containing nitrogen and sulfur, such as the thieno[3,4-d]imidazole core of this molecule, are a fundamental research area due to their broad spectrum of potential physiological activities and their prevalence in drug discovery . This compound serves as a valuable building block for researchers exploring structure-activity relationships (SAR) and synthesizing new chemical entities for biological screening. It is supplied as a high-purity material intended for laboratory research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All chemicals should be handled by qualified professionals using appropriate safety procedures.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-3-27-15-10-8-14(9-11-15)21-17-12-28(24,25)13-18(17)22(20(21)23)16-6-4-5-7-19(16)26-2/h4-11,17-18H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCXBWCJNJATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2O5S
  • Molecular Weight : 402.47 g/mol
  • IUPAC Name : 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one

Biological Activity Overview

The biological activities of the compound have been explored through various studies focusing on its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Several studies have indicated that compounds containing imidazole and thieno groups exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was assessed for its cytotoxic effects on the MDA-MB-231 breast cancer cell line. Results showed an IC50 value of approximately 21.6 μM, indicating moderate cytotoxicity compared to other derivatives tested .
CompoundCell LineIC50 (μM)
This compoundMDA-MB-23121.6
Other derivatives (e.g., m-ClPh)MDA-MB-23129.3

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating a series of thieno derivatives found that modifications to the substituents significantly affected their biological activity. Compounds with electron-withdrawing groups demonstrated increased potency against cancer cell lines .
  • Structure-Activity Relationship (SAR) : The biological activity of thieno-imidazole compounds often correlates with their structural features. For example, compounds with higher lipophilicity tend to exhibit better membrane permeability and thus enhanced biological activity.
  • Comparative Analysis : In a comparative study involving various heterocyclic compounds, those containing both imidazole and thieno structures were noted for their dual action against cancerous cells and certain viral infections .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant anticancer properties. These compounds have been studied for their ability to induce apoptosis in cancer cells by modulating various signaling pathways.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. For example, studies show that imidazole derivatives can target the Bcl-2 family of proteins, which are crucial regulators of apoptosis .

Antimicrobial Properties

The thieno[3,4-d]imidazole framework is recognized for its antimicrobial activity. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains.

  • Case Study : A study highlighted the efficacy of thieno[3,4-d]imidazole derivatives against resistant strains of Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Research Findings : Animal models have shown that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against resistant bacterial strains
Neuroprotective EffectsReduces oxidative stress in neuronal cells

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-Donating vs. In contrast, chlorine () and trifluoromethyl () groups introduce electronegativity, altering reactivity and pharmacokinetics.
  • Steric Effects : The o-tolyl analog () replaces 2-methoxyphenyl with a methyl group, reducing steric bulk and possibly improving membrane permeability.

Physicochemical Properties

  • Solubility : The target compound’s ethoxy and methoxy groups likely enhance solubility in polar aprotic solvents (e.g., DMF) compared to halogenated analogs ().
  • Thermal Stability : The sulfone (5,5-dioxide) moiety contributes to thermal stability, as seen in analogs with high boiling points (e.g., 614.7°C for ).

Q & A

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic effects with bioactivity. Use QSAR models to predict properties like logP or toxicity. Validate with synthetic derivatives and in silico docking studies .

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